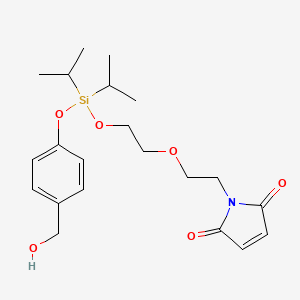![molecular formula C12H12N2O4 B14780104 1-[(5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14780104.png)
1-[(5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a furan ring and a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multiple steps. One common method involves the use of N-phenylcarbamic acid methyl ester as a starting material. The reaction is carried out in a three-necked round-bottomed flask equipped with an addition funnel, rubber septum, nitrogen inlet, and a large magnetic stir bar. Freshly distilled tetrahydrofuran (THF) is added, and the solution is cooled to -78°C in a dry ice/acetone bath. Butyllithium solution is added dropwise, followed by the addition of R-(-)-glycidyl butyrate. The reaction mixture is then allowed to warm to room temperature and stirred for 22 hours. The resulting product is extracted and purified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored for the efficient and sustainable synthesis of such compounds. These systems offer advantages in terms of reaction control, scalability, and environmental impact .
化学反应分析
Types of Reactions
1-[(5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups such as hydroxyl and ethynyl allows for diverse reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or carboxylic acids, while reduction of the ethynyl group may produce alkanes or alkenes .
科学研究应用
1-[(5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential as an antitumor agent due to its ability to inhibit tumor cell growth.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 1-[(5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or interfere with DNA synthesis in tumor cells. The exact molecular targets and pathways are still under investigation, but its unique structure allows for selective binding and activity .
相似化合物的比较
Similar Compounds
- 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)uracil
- 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine
- 5-(hydroxymethyl)furfural
Uniqueness
Compared to similar compounds, 1-[(5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione stands out due to its combined furan and pyrimidine rings, which confer unique chemical properties and biological activities.
属性
分子式 |
C12H12N2O4 |
|---|---|
分子量 |
248.23 g/mol |
IUPAC 名称 |
1-[(5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O4/c1-3-12(7-15)5-4-9(18-12)14-6-8(2)10(16)13-11(14)17/h1,4-6,9,15H,7H2,2H3,(H,13,16,17)/t9?,12-/m0/s1 |
InChI 键 |
OSYWBJSVKUFFSU-ACGXKRRESA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)C2C=C[C@](O2)(CO)C#C |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)(CO)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-[(2,3-dichlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14780037.png)
![1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]-1,4-diazepane](/img/structure/B14780043.png)


![4H,6H-Indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium, 2-(4-chlorophenyl)-5a,10b-dihydro-, (5aR,10bS)-](/img/structure/B14780053.png)



![2-amino-N-cyclopropyl-N-[(3-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14780075.png)



![(1S,3aS,3bR,7S,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate](/img/structure/B14780111.png)
![2-amino-N-[(2-cyanophenyl)methyl]-N-ethylpropanamide](/img/structure/B14780122.png)
